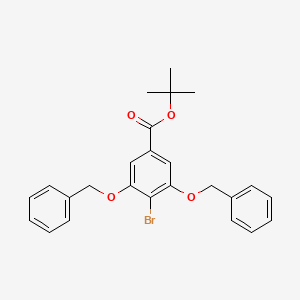

叔丁基3,5-双(苄氧基)-4-溴苯甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to influence the physical and chemical properties of the final product. For example, the synthesis of 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene was achieved by reacting 5-tert-butylisophthaloyl chloride with fluorobenzene, which was then polymerized to create poly(arylene ether ketone)s with pendant tertiary butyl groups . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods demonstrate the versatility of tert-butyl groups in the synthesis of complex aromatic compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds is characterized by the presence of bulky tert-butyl groups, which can influence the overall shape and reactivity of the molecule. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . The molecular structure of these compounds can be further modified through reactions with other functional groups, as seen in the synthesis of various polyamides based on tert-butyl substituted catechol derivatives .

Chemical Reactions Analysis

Tert-butyl substituted benzoates can undergo a variety of chemical reactions. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid can react with iodine to undergo decarboxylation or with trimethylsilyl chloride to produce a trimethylsilyl ether . Aryl radical cyclization and tandem carboxylation are other types of reactions that can be mediated by tert-butyl substituted compounds, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are significantly influenced by the tert-butyl groups. These bulky groups can enhance the solubility and thermal stability of the compounds, as seen in the polyamides derived from tert-butyl substituted catechol . The presence of tert-butyl groups can also affect the crystallization behavior and hydrogen bonding patterns in the solid state, as observed in the hydrogen-bonded chains and aggregates of tert-butyl substituted pyrazoles .

科学研究应用

合成和化学性质

- 3,5-二叔丁基-4-羟基苯甲酸的合成:该化合物可以从叔丁基衍生物合成,在有机合成应用中显示出潜力(Yi, 2003)。

- 苯甲醛衍生物的形成:叔丁基4-溴苯甲酸酯用于苯甲醛的合成,展示了其在芳香族化合物形成中的作用(Kende & Zhong, 1999)。

催化和聚合

- 不对称氢化的催化应用:叔丁基配体在不对称氢化中展示出高对映选择性和催化活性,突出了它们在药物合成中的潜力(Imamoto et al., 2012)。

- 用于高性能聚合物的聚合:带有叔丁基侧基的聚合物的合成利用了叔丁基衍生物,表明了它们在开发具有增强热性能和机械性能的材料中的重要性(Yıldız et al., 2007)。

先进材料开发

- 荧光分子转子的设计:叔丁基衍生物用于创建用于生物成像的荧光分子转子,展示了它们在先进材料科学和生物医学领域的应用(Ibarra-Rodrı Guez et al., 2017)。

- 发光二极管 (LED) 的合成:叔丁基衍生物有助于合成蓝光蒽,表明它们在光电器件制造中的作用(Danel et al., 2002)。

环境和绿色化学

- 苯并恶唑衍生物的电化学合成:该化合物在苯并恶唑衍生物的绿色合成中发挥作用,强调了其在环境友好化学过程中的重要性(Salehzadeh et al., 2013)。

作用机制

安全和危害

未来方向

The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic intermediate. If it exhibits biological activity, it could be studied further as a potential pharmaceutical .

属性

IUPAC Name |

tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGKFPDOHUYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439133 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

CAS RN |

158980-57-5 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)